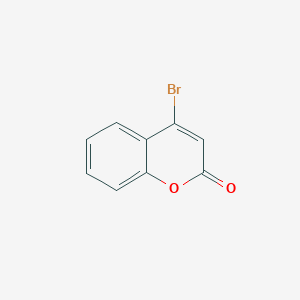

4-Bromo-2H-chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMSWYXPXRIHBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366824 | |

| Record name | 4-Bromo-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-40-9 | |

| Record name | 4-Bromo-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling the Potential of a Key Coumarin Intermediate

An In-depth Technical Guide to 4-Bromo-2H-chromen-2-one: Properties, Synthesis, and Applications

This compound is a halogenated derivative of coumarin, a naturally occurring benzopyrone that forms the core of numerous bioactive compounds found in plants.[1] The coumarin scaffold is of significant interest to researchers in medicinal chemistry and materials science due to its diverse pharmacological properties, which include anti-inflammatory, anticoagulant, anticancer, and anti-HIV activities.[1][2][3][4]

The introduction of a bromine atom at the 4-position of the coumarin ring system creates a versatile synthetic intermediate. This strategic functionalization allows for a wide range of subsequent chemical modifications, particularly through palladium-catalyzed cross-coupling reactions.[1] As such, this compound is not merely a compound of academic interest but a valuable building block for the development of novel therapeutics and functional materials. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

The fundamental physical and chemical characteristics of a compound are critical for its application in research and development. These properties dictate its solubility, stability, and suitability for various reaction conditions.

Core Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrO₂ | [1][5] |

| Molecular Weight | 225.04 g/mol | [1][5] |

| CAS Number | 938-40-9 | [1][5] |

| Appearance | White to off-white crystalline solid | Inferred from typical coumarin derivatives |

| XLogP3 (LogP) | 2.3 | [5] |

| Purity | Typically ≥95-98% | [1][6] |

Spectroscopic Signature for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The key spectral features are outlined below, providing a fingerprint for this specific molecular architecture.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton spectrum is expected to show distinct signals for the aromatic protons on the benzene ring and the vinylic proton at the 3-position. The chemical shifts and coupling patterns are characteristic of the disubstituted coumarin core. For example, in related 2,2-disubstituted 4-bromochromenes, the proton at the 3-position typically resonates around δ 6.15-6.37 ppm.[9]

-

¹³C NMR : The carbon spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the lactone is a key downfield signal, while the carbon bearing the bromine atom (C4) will also have a characteristic chemical shift.[9]

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides crucial information about the functional groups present.[7] Key absorptions include:

-

A strong, characteristic C=O stretching vibration for the α,β-unsaturated lactone carbonyl group, typically appearing in the range of 1720-1750 cm⁻¹.

-

C=C stretching vibrations for the aromatic ring and the pyrone double bond, usually found between 1500-1650 cm⁻¹.

-

C-Br stretching vibration, which appears in the fingerprint region at lower wavenumbers.

-

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight and elemental composition. The spectrum for this compound will exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ and [M+2]⁺ due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The exact mass is 223.94729 Da.[5]

Synthesis and Chemical Reactivity

The utility of this compound as a synthetic intermediate is rooted in its accessible synthesis and predictable reactivity.

Synthetic Pathways

Several methods have been developed for the synthesis of 4-bromo-coumarins. The choice of method often depends on the availability of starting materials and the desired scale.

-

From Chroman-4-ones : A facile and common laboratory-scale synthesis involves the treatment of the corresponding chroman-4-one with a brominating agent like phosphorus tribromide (PBr₃).[9] This reaction converts the ketone into the vinyl bromide.

-

Palladium-Catalyzed Coupling : An alternative approach involves the coupling of an aryl boronic acid with a chlorocoumarin, although this is more commonly used to synthesize aryl-substituted coumarins.[1]

-

Photocatalytic Methods : Modern synthetic strategies include photocatalytic approaches. For instance, a chemodivergent strategy starting from monoalkynes and polyhalomethanes like carbon tetrabromide (CBr₄) has been developed to produce chromen-2-ones.[10]

Caption: General synthesis workflow from chroman-4-one.

Core Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the reactivity of the C-Br bond at the 4-position. This vinyl bromide is an excellent handle for introducing molecular diversity.

-

Palladium-Catalyzed Cross-Coupling Reactions : This is the most significant application of 4-bromo-coumarins. They readily participate in Suzuki, Heck, Sonogashira, and other cross-coupling reactions. This allows for the straightforward synthesis of 4-aryl, 4-alkenyl, and 4-alkynyl coumarin derivatives, which are often evaluated for enhanced biological activity.[1]

-

Lithiation : The bromo-derivative can be converted to its corresponding lithio derivative, which can then be reacted with a variety of electrophiles to introduce different substituents at the 4-position.[9]

-

Building Block for Heterocycles : The coumarin ring itself, functionalized with the bromo group, serves as a scaffold for synthesizing more complex heterocyclic systems with potential applications as antiproliferative and antibacterial agents.[3][11]

Caption: Key cross-coupling reactions of this compound.

Applications in Drug Discovery and Materials Science

Coumarin derivatives are privileged structures in medicinal chemistry.[3] this compound is a key starting material for synthesizing libraries of novel compounds for biological screening. For instance, various 3- and 6-bromo-coumarin derivatives have been used to synthesize new heterocyclic compounds that were subsequently tested for their anticancer and antibacterial activities.[11][12][13] The ability to easily modify the 4-position allows for systematic Structure-Activity Relationship (SAR) studies, which are crucial for optimizing lead compounds in the drug discovery pipeline.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction to synthesize a 4-aryl-2H-chromen-2-one derivative. The causality behind experimental choices is highlighted to ensure reproducibility and understanding.

Objective : To synthesize 4-phenyl-2H-chromen-2-one from this compound and phenylboronic acid.

Materials :

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2-1.5 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

-

Triphenylphosphine (PPh₃) or other suitable ligand (2-4 eq relative to Pd)

-

Anhydrous base: Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0-3.0 eq)

-

Anhydrous solvent: Toluene, Dioxane, or Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate, Dichloromethane (for extraction)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (for drying)

-

Silica gel for column chromatography

Protocol Steps :

-

Inert Atmosphere Setup : Assemble a round-bottom flask with a reflux condenser and a magnetic stir bar. Purge the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Causality: Palladium catalysts, especially in the Pd(0) state, are sensitive to oxygen. An inert atmosphere prevents catalyst degradation and ensures optimal catalytic activity.

-

Reagent Addition : To the flask, add this compound, phenylboronic acid, the palladium catalyst, ligand (if not using a pre-formed complex like Pd(PPh₃)₄), and the anhydrous base. Causality: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.

-

Solvent Addition and Degassing : Add the anhydrous solvent via syringe. If using a solvent mixture like toluene/water, add the organic solvent first. The mixture should be further degassed by bubbling the inert gas through the solution for 10-15 minutes. Causality: Removing dissolved oxygen from the solvent is a critical step to protect the catalyst.

-

Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the reaction. TLC allows for real-time monitoring to determine when the starting material has been consumed.

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate. Causality: This step separates the organic product from the inorganic salts (base, boronic acid residues) which are soluble in the aqueous phase.

-

Purification : Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel. Causality: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts.

-

Characterization : Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

Caption: Step-by-step workflow for a Suzuki coupling experiment.

Safety and Handling

While this compound is a valuable laboratory reagent, proper safety precautions are essential. Based on safety data for related compounds, it should be handled with care.

-

Hazards : May be toxic if swallowed or in contact with skin and may cause an allergic skin reaction.[14] It can also cause skin, eye, and respiratory irritation.[15]

-

Precautions :

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14][16]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 5. This compound | C9H5BrO2 | CID 2172636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. angenechemical.com [angenechemical.com]

4-Bromo-2H-chromen-2-one CAS number and molecular weight

An In-Depth Technical Guide to 4-Bromo-2H-chromen-2-one: Synthesis, Properties, and Applications for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a key coumarin derivative utilized in synthetic chemistry and drug discovery. We will delve into its fundamental properties, robust synthesis protocols, reactivity, and diverse applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Compound Identification and Properties

This compound is a halogenated derivative of coumarin (2H-chromen-2-one), a ubiquitous scaffold found in numerous natural products. The strategic placement of the bromine atom at the 4-position introduces a versatile functional handle, rendering the molecule a valuable intermediate for further chemical elaboration. This modification is pivotal for creating libraries of novel compounds with potential biological activities.

The core physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 938-40-9 | [1][2][3][4][5] |

| Molecular Formula | C₉H₅BrO₂ | [1][2][6] |

| Molecular Weight | 225.04 g/mol | [1][2][6] |

| Synonyms | 4-bromocoumarin, 2H-1-Benzopyran-2-one, 4-bromo- | [3][6] |

| Purity | Typically ≥95% for research applications | [2][4] |

Synthesis and Mechanistic Rationale

The synthesis of this compound can be achieved through several routes. A common and facile laboratory-scale method involves the direct bromination of the corresponding chromanone precursor using phosphorus tribromide (PBr₃).[7] This approach is favored for its directness and efficiency.

Synthesis from Chroman-4-one: An Experimental Protocol

This protocol describes a validated method for preparing this compound from chroman-4-one. The causality behind this choice lies in the dual function of PBr₃, which acts as both a brominating agent and a dehydrating agent, facilitating the formation of the α,β-unsaturated lactone system characteristic of coumarins.

Materials:

-

Chroman-4-one

-

Phosphorus tribromide (PBr₃)

-

Anhydrous solvent (e.g., toluene or xylene)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve chroman-4-one in an appropriate volume of anhydrous solvent.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution. Rationale: The slow, cooled addition is crucial to control the exothermic reaction and prevent side product formation.

-

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.

-

Work-up: Once the starting material is consumed, cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice and quench with a saturated solution of NaHCO₃ until the effervescence ceases. Rationale: This step neutralizes the acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient system to yield the pure this compound.

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound from its ketone precursor.

Caption: Synthesis workflow for this compound.

Reactivity and Applications in Drug Development

The bromine atom at the 4-position of the coumarin scaffold is the key to its utility. It serves as an excellent leaving group in nucleophilic substitution reactions and is amenable to various palladium-catalyzed cross-coupling reactions.[1][2] This reactivity allows for the systematic modification of the coumarin core, making it a powerful intermediate in the synthesis of compound libraries for drug discovery.

The broader 2H/4H-chromene scaffold is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8][9] By using this compound as a starting material, researchers can synthesize novel derivatives to probe structure-activity relationships (SAR) for these therapeutic targets.

Key Transformation Pathways

A primary application is its conversion to a lithio derivative, which can then react with a wide array of electrophiles to introduce new functional groups at the 4-position.[7] This opens up pathways to synthesize novel compounds that would be difficult to access directly.

The diagram below illustrates the central role of this compound as a versatile synthetic intermediate.

Caption: Synthetic utility of this compound.

Safety and Handling

While a specific safety data sheet (SDS) for this compound should always be consulted, general precautions for halogenated aromatic compounds and coumarin derivatives should be observed. Related compounds are known to cause skin irritation and may be harmful if swallowed or in contact with skin.[10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical; it is a versatile and powerful building block for advanced chemical synthesis. Its well-defined reactivity, particularly at the 4-position, provides chemists with a reliable tool for generating molecular diversity. For researchers in drug discovery and materials science, mastering the synthesis and application of this compound opens the door to novel molecular architectures with potentially significant biological and physical properties.

References

- 1. This compound | 938-40-9 | AAA93840 | Biosynth [biosynth.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound 95% | CAS: 938-40-9 | AChemBlock [achemblock.com]

- 5. This compound|CAS 938-40-9|Accela ChemBio|製品詳細 [tci-chemical-trading.com]

- 6. This compound | C9H5BrO2 | CID 2172636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Buy 7-Bromo-4-hydroxy-2H-chromen-2-one | 18735-82-5 [smolecule.com]

- 9. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Bromo-2H-chromen-2-one

Coumarins, or benzopyran-2-ones, are a class of naturally occurring lactones that have garnered significant interest in medicinal chemistry and drug development.[1] Their diverse biological activities, including antimicrobial, antifungal, anti-HIV, anticoagulant, antitumor, and anti-inflammatory properties, make them a focal point of synthetic and analytical research.[2][3] this compound, a halogenated derivative, serves as a versatile synthetic intermediate for the creation of more complex and potentially more potent therapeutic agents.

Accurate structural elucidation is the bedrock of drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for this purpose, providing detailed information about the molecular framework. This guide will delve into the ¹H and ¹³C NMR spectra of this compound, offering a thorough interpretation of its spectral features.

Molecular Structure and Numbering

A clear understanding of the molecular structure is essential for the correct assignment of NMR signals. The structure of this compound with the standard numbering convention is presented below.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons within a molecule. The interpretation is based on chemical shifts (δ), signal multiplicities, and coupling constants (J).

Experimental Parameters

Data Summary

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.6 - 6.8 | s | - |

| H-5 | ~7.8 - 8.0 | d | ~7.5 - 8.5 |

| H-6 | ~7.3 - 7.5 | t | ~7.0 - 8.0 |

| H-7 | ~7.6 - 7.8 | t | ~7.5 - 8.5 |

| H-8 | ~7.4 - 7.6 | d | ~7.0 - 8.0 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Detailed Signal Assignments and Rationale

-

H-3 (δ ~6.6 - 6.8, singlet): The proton at the C-3 position appears as a singlet. This is a key distinguishing feature for 4-substituted coumarins.[4] The absence of a proton at the C-4 position eliminates the typical doublet seen in unsubstituted coumarin. The upfield shift compared to the aromatic protons is due to its position on an electron-rich double bond within the α,β-unsaturated lactone system.

-

Aromatic Protons (δ ~7.3 - 8.0): The four protons on the fused benzene ring (H-5, H-6, H-7, and H-8) resonate in the downfield aromatic region. Their specific chemical shifts and multiplicities are governed by their position relative to the electron-withdrawing carbonyl group and the oxygen atom of the lactone ring, as well as their coupling with adjacent protons.

-

H-5 (δ ~7.8 - 8.0, doublet): This proton is deshielded due to the anisotropic effect of the nearby carbonyl group (C-2). It appears as a doublet due to coupling with H-6.

-

H-7 (δ ~7.6 - 7.8, triplet): The signal for H-7 is shifted downfield and appears as a triplet due to coupling with both H-6 and H-8.

-

H-6 (δ ~7.3 - 7.5, triplet): This proton is coupled to both H-5 and H-7, resulting in a triplet. Its chemical shift is influenced by the electronic effects of the substituents on the pyrone ring.

-

H-8 (δ ~7.4 - 7.6, doublet): H-8 is coupled to H-7, leading to a doublet. Its chemical shift is influenced by its proximity to the lactone oxygen.

-

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. Broadband proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Experimental Parameters

Data Summary

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~159 - 161 |

| C-3 | ~117 - 119 |

| C-4 | ~115 - 117 |

| C-4a | ~119 - 121 |

| C-5 | ~128 - 130 |

| C-6 | ~125 - 127 |

| C-7 | ~132 - 134 |

| C-8 | ~116 - 118 |

| C-8a | ~152 - 154 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Detailed Signal Assignments and Rationale

-

C-2 (δ ~159 - 161): The carbonyl carbon of the lactone is the most downfield signal due to the strong deshielding effect of the double-bonded oxygen atom.[6]

-

C-8a (δ ~152 - 154): This quaternary carbon is significantly deshielded due to its direct attachment to the electronegative oxygen atom of the lactone.

-

Aromatic and Olefinic Carbons (δ ~115 - 134): The remaining seven carbons resonate in this region.

-

C-7 (δ ~132 - 134) and C-5 (δ ~128 - 130): These carbons are typically the most downfield of the aromatic methine carbons due to the influence of the fused pyrone ring.

-

C-6 (δ ~125 - 127): This carbon resonates at a chemical shift typical for an aromatic methine carbon.

-

C-4a (δ ~119 - 121): This is a quaternary carbon, and its signal is often of lower intensity.

-

C-3 (δ ~117 - 119): The chemical shift of this olefinic carbon is influenced by the electron-donating effect of the adjacent oxygen atom through the double bond.

-

C-8 (δ ~116 - 118): This carbon is relatively shielded compared to the other aromatic methine carbons.

-

C-4 (δ ~115 - 117): The carbon bearing the bromine atom is shifted upfield due to the "heavy atom effect" of bromine.

-

Experimental Protocol: NMR Sample Preparation and Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6) in a clean, dry vial.[1][2]

-

Add a small amount of tetramethylsilane (TMS) to serve as an internal chemical shift reference.[2]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d6.

-

Shim the magnetic field to achieve optimal homogeneity, which is critical for high resolution.

-

Acquire the ¹H NMR spectrum using standard pulse sequences.

-

Acquire the ¹³C NMR spectrum using broadband proton decoupling to obtain singlets for each carbon.[6]

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase and baseline correction to ensure accurate signal representation.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

-

Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

-

Conclusion

The comprehensive ¹H and ¹³C NMR data presented in this guide provide a definitive spectroscopic signature for this compound. A thorough understanding of these spectral features is indispensable for chemists and pharmacologists working with this important class of compounds, enabling confident structural verification, reaction monitoring, and the rational design of new coumarin-based derivatives. The provided experimental protocol ensures the acquisition of high-quality data, which is the foundation of reliable scientific inquiry.

References

A Guide to the Crystal Structure Analysis of 4-Bromo-2H-chromen-2-one: From Synthesis to Supramolecular Architecture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The coumarin, or 2H-chromen-2-one, scaffold is a cornerstone in medicinal chemistry and materials science.[1] The strategic introduction of a bromine atom at the 4-position yields 4-Bromo-2H-chromen-2-one (C₉H₅BrO₂), a molecule with modulated electronic properties and potential for specific intermolecular interactions.[2] A definitive understanding of its three-dimensional structure is paramount for rational drug design, polymorphism screening, and the development of novel functional materials. This guide provides a comprehensive walkthrough of the essential methodologies for determining and analyzing the crystal structure of this compound, grounded in established laboratory practices and crystallographic principles. We will explore not only the procedural steps but also the scientific rationale that underpins methodological choices, ensuring a robust and insightful structural elucidation.

Rationale and Significance

Understanding the precise spatial arrangement of atoms in this compound is critical. The position and nature of the bromine substituent can dictate molecular packing through halogen bonding, influence reaction dynamics, and govern the molecule's interaction with biological targets such as enzymes.[3] Crystal structure analysis provides empirical data on bond lengths, bond angles, and, most importantly, the non-covalent interactions—such as halogen bonds, hydrogen bonds, and π–π stacking—that define the supramolecular architecture.[3][4] This information serves as an essential foundation for computational modeling, structure-activity relationship (SAR) studies, and crystal engineering.

Synthesis and High-Purity Crystallization

The journey to a high-resolution crystal structure begins with the synthesis of the target compound and the meticulous growth of a single, defect-free crystal.

Synthesis via Bromination of 4-Hydroxycoumarin

A reliable and scalable synthesis of this compound involves the reaction of commercially available 4-hydroxycoumarin with a suitable brominating agent, such as phosphorus tribromide (PBr₃).

Experimental Protocol: Synthesis

-

Reaction Setup: A suspension of 4-hydroxycoumarin (1.0 equivalent) is prepared in an appropriate high-boiling-point solvent (e.g., toluene or xylene) within a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The setup is maintained under an inert atmosphere (N₂ or Ar) to prevent side reactions with atmospheric moisture.

-

Reagent Addition: Phosphorus tribromide (PBr₃) (approx. 1.2 equivalents) is added dropwise to the suspension at room temperature. This controlled addition is a critical safety measure to manage the exothermic nature of the reaction.

-

Reaction Progression: The mixture is heated to reflux for 2-4 hours. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC), observing the consumption of the 4-hydroxycoumarin spot and the appearance of the product spot.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and slowly poured over crushed ice to quench any unreacted PBr₃. The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water and a cold sodium bicarbonate solution to remove acidic byproducts, and then dried.

-

Final Purification: The crude product is purified by recrystallization from ethanol to yield this compound as a crystalline solid. Purity should be confirmed by NMR spectroscopy and mass spectrometry before proceeding.

Single Crystal Growth: The Slow Evaporation Technique

Growing a crystal suitable for X-ray diffraction is an exercise in patience and precision. The goal is to create a supersaturated solution from which the solute can slowly and orderly deposit onto a nucleation site.

Experimental Protocol: Crystallization

-

Solvent Screening: Select a solvent or solvent system in which the compound has moderate solubility. For this compound, ethyl acetate, acetone, or a mixture like dichloromethane/hexane are suitable candidates.

-

Solution Preparation: Prepare a nearly saturated solution of the highly purified compound in the chosen solvent at room temperature. Gently warm the solution to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This step is crucial to remove any dust or particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a single large one.

-

Incubation: Cover the vial with a cap that is pierced with a needle or with parafilm containing a few pinholes. This allows for very slow evaporation of the solvent.

-

Crystal Harvest: Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks. Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, they can be carefully harvested.

The overall workflow from synthesis to data collection is a linear process where the quality of the output from each stage dictates the success of the next.

References

An In-depth Technical Guide to 4-Bromocoumarin: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromocoumarin, a halogenated derivative of coumarin (2H-chromen-2-one), is a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. The coumarin scaffold itself is a privileged structure, found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticoagulant, antimicrobial, and anticancer properties. The introduction of a bromine atom at the 4-position of the coumarin ring provides a reactive handle for a variety of chemical transformations, making 4-bromocoumarin a valuable building block for the synthesis of diverse molecular architectures. This guide provides a comprehensive overview of the nomenclature, synthesis, chemical reactivity, and potential applications of 4-bromocoumarin, with a particular focus on its relevance to drug discovery and development.

Part 1: Nomenclature and Chemical Properties

IUPAC Name and Synonyms

The systematic IUPAC name for 4-bromocoumarin is 4-bromo-2H-chromen-2-one .[1] This name unambiguously defines the structure, indicating a bromine atom at the fourth position of the 2H-chromen-2-one core.

Over the years, this compound has been referred to by several synonyms in chemical literature and commercial catalogs. Understanding these alternative names is crucial for effective literature searches and material procurement.

Table 1: Synonyms for 4-Bromocoumarin [1]

| Synonym | Notes |

| 4-Bromocoumarin | The most common trivial name. |

| 4-Bromo-2H-1-benzopyran-2-one | An alternative systematic name. |

| 938-40-9 | CAS Registry Number. |

| 4-bromochromen-2-one | A common variation of the IUPAC name. |

Physicochemical Properties

A summary of the key physicochemical properties of 4-bromocoumarin is presented in Table 2. These properties are essential for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties of 4-Bromocoumarin [1]

| Property | Value |

| Molecular Formula | C₉H₅BrO₂ |

| Molecular Weight | 225.04 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 110-112 °C |

| Solubility | Soluble in common organic solvents like chloroform, dichloromethane, and acetone. Sparingly soluble in water. |

Part 2: Synthesis of 4-Bromocoumarin

The synthesis of 4-bromocoumarin is most commonly achieved from the readily available precursor, 4-hydroxycoumarin. This transformation involves the conversion of the hydroxyl group into a better leaving group, followed by nucleophilic substitution with a bromide source, or direct bromination.

Synthesis from 4-Hydroxycoumarin

A reliable method for the synthesis of 4-bromocoumarin involves the treatment of 4-hydroxycoumarin with a brominating agent such as phosphorus oxybromide (POBr₃) or a combination of reagents that generate a reactive bromo intermediate.

Materials:

-

4-Hydroxycoumarin

-

Phosphorus oxybromide (POBr₃) or Triphenylphosphine/Carbon tetrabromide (PPh₃/CBr₄)

-

Anhydrous acetonitrile or dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a stirred solution of 4-hydroxycoumarin (1.0 eq) in anhydrous acetonitrile or DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the brominating agent (e.g., POBr₃, 1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture into ice-cold saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-bromocoumarin as a solid.

Causality behind Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of the phosphorus-based reagents with atmospheric moisture.

-

Anhydrous Solvents: Water can react with the brominating agents, reducing their efficacy and leading to side products.

-

Low Temperature Addition: The reaction can be exothermic, and initial cooling helps to control the reaction rate and prevent potential side reactions.

-

Aqueous Workup with Bicarbonate: Neutralizes any acidic byproducts and unreacted reagents.

-

Chromatographic Purification: Ensures the removal of any unreacted starting material and byproducts, yielding pure 4-bromocoumarin.

Part 3: Chemical Reactivity and Synthetic Applications

The bromine atom at the C4 position of the coumarin ring is a versatile functional group that can participate in a wide range of chemical transformations. This reactivity makes 4-bromocoumarin a valuable intermediate for the synthesis of more complex molecules with potential biological activities.

Figure 1: Key reaction pathways of 4-bromocoumarin.

Palladium-Catalyzed Cross-Coupling Reactions

4-Bromocoumarin is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position.

The Suzuki-Miyaura coupling reaction of 4-bromocoumarin with aryl or heteroaryl boronic acids provides a straightforward route to 4-arylcoumarins. These compounds are of significant interest due to their presence in many biologically active natural products.

Figure 2: Schematic of the Suzuki-Miyaura coupling of 4-bromocoumarin.

The Heck reaction involves the palladium-catalyzed coupling of 4-bromocoumarin with alkenes to introduce an alkenyl group at the C4 position. This reaction is a powerful tool for the synthesis of 4-alkenylcoumarins, which can serve as precursors for further functionalization.

Nucleophilic Substitution Reactions

The electron-deficient nature of the coumarin ring system facilitates nucleophilic aromatic substitution at the C4 position, especially with the presence of a good leaving group like bromine.

4-Bromocoumarin reacts with primary and secondary amines to yield 4-aminocoumarin derivatives. These reactions are often carried out in the presence of a base to neutralize the hydrogen bromide formed. 4-Aminocoumarins have been investigated for their potential as fluorescent probes and for their biological activities.

The reaction of 4-bromocoumarin with thiols provides access to 4-thiocoumarins. This transformation typically proceeds under basic conditions to generate the more nucleophilic thiolate anion. 4-Thiocoumarins are of interest in medicinal chemistry due to the diverse biological roles of sulfur-containing heterocycles.

Part 4: Spectroscopic Characterization

The structural elucidation of 4-bromocoumarin and its derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-bromocoumarin is expected to show distinct signals for the protons on the coumarin core. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the lactone functionality.

Table 3: Predicted ¹H NMR Chemical Shifts for 4-Bromocoumarin (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~6.5-6.7 | s |

| H-5 | ~7.6-7.8 | d |

| H-6 | ~7.2-7.4 | t |

| H-7 | ~7.4-7.6 | t |

| H-8 | ~7.3-7.5 | d |

Note: These are predicted values based on the known spectrum of coumarin and the expected substituent effects of bromine. Actual values may vary slightly.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in 4-bromocoumarin are influenced by their hybridization and electronic environment.

Table 4: Predicted ¹³C NMR Chemical Shifts for 4-Bromocoumarin (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~160-162 |

| C-3 | ~118-120 |

| C-4 | ~115-117 |

| C-4a | ~152-154 |

| C-5 | ~127-129 |

| C-6 | ~124-126 |

| C-7 | ~131-133 |

| C-8 | ~116-118 |

| C-8a | ~119-121 |

Note: These are predicted values and may differ from experimentally determined shifts.

Infrared (IR) Spectroscopy

The IR spectrum of 4-bromocoumarin is characterized by strong absorption bands corresponding to the vibrational modes of its functional groups.

Table 5: Characteristic IR Absorption Bands for 4-Bromocoumarin

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (lactone) | ~1720-1740 | Strong |

| C=C (aromatic) | ~1600, 1490 | Medium |

| C-O (ester) | ~1200-1300 | Strong |

| C-Br | ~500-600 | Medium |

Part 5: Applications in Drug Discovery and Development

The versatility of 4-bromocoumarin as a synthetic intermediate makes it a valuable tool in the design and synthesis of novel drug candidates. The ability to introduce a wide range of substituents at the C4 position allows for the systematic exploration of structure-activity relationships (SAR).

As a Scaffold for Novel Bioactive Molecules

4-Bromocoumarin serves as a key starting material for the synthesis of libraries of 4-substituted coumarin derivatives. These libraries can be screened against various biological targets to identify new lead compounds.

Coumarin derivatives have a long history of use as antimicrobial agents. By modifying the C4 position of the coumarin ring using 4-bromocoumarin as a precursor, researchers can synthesize novel compounds with enhanced or targeted antimicrobial activity against a range of bacteria and fungi.

The coumarin scaffold has been explored for the development of anticancer drugs. The synthesis of 4-aryl and other 4-substituted coumarins from 4-bromocoumarin has led to the discovery of compounds with potent antiproliferative activity against various cancer cell lines.

Figure 3: Workflow for drug discovery using 4-bromocoumarin.

Conclusion

4-Bromocoumarin is a key synthetic intermediate with a rich and versatile chemistry. Its straightforward synthesis from 4-hydroxycoumarin and the reactivity of its C4-bromo bond make it an invaluable tool for organic chemists, particularly in the field of medicinal chemistry. The ability to readily introduce a wide array of functional groups at the 4-position through well-established synthetic methodologies provides a powerful platform for the design and synthesis of novel bioactive molecules. As the demand for new therapeutic agents continues to grow, the importance of versatile building blocks like 4-bromocoumarin in drug discovery and development is set to increase.

References

The Strategic Role of 4-Bromo-2H-chromen-2-one in Modern Drug Discovery: A Technical Guide

Foreword

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their recurring presence in bioactive compounds and their synthetic versatility. The chromen-2-one (coumarin) core is a prime example, found in a myriad of natural products and synthetic molecules with a wide spectrum of pharmacological activities.[1][2] This guide focuses on a particularly valuable derivative: 4-Bromo-2H-chromen-2-one. The strategic placement of the bromine atom at the 4-position transforms the simple coumarin scaffold into a powerful and versatile building block, unlocking a vast chemical space for the development of novel therapeutic agents. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, reactivity, and biological significance of this pivotal intermediate.

The this compound Core: A Gateway to Chemical Diversity

This compound is a coumarin derivative where a bromine atom is substituted at the C4 position.[1][3] This halogenation is not a mere structural modification; it is a strategic functionalization that activates the molecule for a host of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[1][4] This reactivity allows for the facile introduction of a wide array of substituents at the 4-position, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₅BrO₂ | PubChem[3] |

| Molecular Weight | 225.04 g/mol | PubChem[3] |

| Appearance | Off-white to yellow solid | --- |

| CAS Number | 938-40-9 | PubChem[3] |

Synthesis of this compound

The efficient synthesis of the this compound core is the first critical step in its utilization as a synthetic intermediate. Several methods have been reported, with the choice of route often depending on the availability of starting materials and the desired scale of the reaction.

From Chroman-4-ones

A facile and common method involves the treatment of the corresponding chroman-4-one with phosphorus tribromide (PBr₃).[4][5] This reaction proceeds via the enol form of the ketone and results in the formation of the brominated chromene.

Experimental Protocol: Synthesis of 4-Bromo-2,2-dimethyl-2H-chromene from 2,2-Dimethylchroman-4-one [4]

-

Reaction Setup: To a solution of 2,2-dimethylchroman-4-one in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add phosphorus tribromide (PBr₃) dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by carefully adding the mixture to ice-water.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-bromo-2,2-dimethyl-2H-chromene.

Photocatalytic Approach from Monoalkynes

A more recent and innovative approach involves a photocatalytic chemodivergent strategy.[6] This method utilizes monoalkynes and polyhalomethanes (like CBr₄) in the presence of a photocatalyst to construct the chromen-2-one ring system with concomitant bromination at the 4-position.[6] This approach is attractive due to its mild reaction conditions and the use of visible light as a sustainable energy source.

The Synthetic Utility: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the C4 position is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast library of derivatives.

Figure 1: Key Palladium-Catalyzed Cross-Coupling Reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the 4-position of the chromenone core and various aryl or vinyl boronic acids.[7][8] This reaction is widely used to synthesize 4-aryl-2H-chromen-2-ones, a class of compounds that has shown significant biological activity, particularly in the area of oncology.[9][10]

Representative Protocol: Suzuki-Miyaura Coupling of this compound

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.03-0.05 equiv.), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0 equiv.).

-

Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water. Degas the mixture thoroughly by bubbling argon or nitrogen through the solution or by several freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography to yield the 4-aryl-2H-chromen-2-one derivative.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties at the C4 position through the reaction of this compound with a terminal alkyne.[11][12] This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. The resulting 4-alkynyl-2H-chromen-2-ones are valuable intermediates for further transformations or can be investigated for their own biological properties.

Representative Protocol: Sonogashira Coupling of this compound

-

Reaction Setup: To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI).

-

Base and Atmosphere: Add a suitable base, typically an amine such as triethylamine or diisopropylamine, and carry out the reaction under an inert atmosphere.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until completion.

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate. The crude product is then purified by chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the synthesis of 4-amino-2H-chromen-2-one derivatives.[13][14][15] This reaction involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst and a strong base. The resulting aminocoumarins are of significant interest in medicinal chemistry due to their potential as pharmacophores.

Representative Protocol: Buchwald-Hartwig Amination of this compound

-

Catalyst System: The choice of palladium precursor, ligand, and base is crucial for the success of the Buchwald-Hartwig amination. Common catalyst systems include Pd(OAc)₂ or Pd₂(dba)₃ with a bulky electron-rich phosphine ligand such as XPhos or SPhos. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically used.

-

Reaction Conditions: The reaction is carried out in an anhydrous aprotic solvent such as toluene or dioxane under an inert atmosphere. The reaction temperature can range from room temperature to elevated temperatures, often with microwave irradiation to accelerate the reaction.[16]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, quenched with water, and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified by chromatography.

Biological Significance and Pharmacological Applications of 4-Substituted-2H-chromen-2-one Derivatives

The synthetic versatility of this compound has been extensively leveraged to generate libraries of compounds for biological screening. A significant body of research highlights the potential of 4-substituted-2H-chromen-2-one derivatives in various therapeutic areas.

Anticancer Activity

One of the most promising applications of 4-aryl-2H-chromen-2-one derivatives is in the field of oncology.[9][10][17] These compounds have been identified as potent inducers of apoptosis in various cancer cell lines.[9][10] The mechanism of action for some of these derivatives has been elucidated as the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[9]

| Compound Class | Cancer Cell Line | IC₅₀/EC₅₀ | Reference |

| 4-Aryl-2-oxo-2H-chromenes | T47D (Breast Cancer) | 13 nM (EC₅₀) | [10] |

| 2-Amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes | T47D (Breast Cancer) | 11-19 nM (EC₅₀) | [9] |

| 4H-chromene derivatives | HCT-116, MCF-7, HepG-2 | 0.3-3.78 µg/mL (IC₅₀) | [17] |

The ability to easily modify the aryl group at the 4-position through Suzuki coupling of this compound allows for extensive SAR studies to optimize anticancer potency and selectivity.

Figure 2: Proposed Mechanism of Anticancer Activity for certain 4-Aryl-2H-chromen-2-one Derivatives.

Anti-inflammatory and Enzyme Inhibitory Activity

Derivatives of 4-hydroxycoumarin, which can be accessed from this compound, have demonstrated anti-inflammatory properties.[18] For instance, certain derivatives have been shown to suppress the production of nitric oxide (NO), a key mediator in inflammation. The broader class of chromone derivatives has also been investigated for the inhibition of various enzymes, including β-glucuronidase, which is implicated in certain cancers and other diseases.[19] The chromen-4-one scaffold has also been explored for developing inhibitors of sirtuin 2 and antituberculosis agents.[20][21]

Conclusion and Future Perspectives

This compound has firmly established itself as a cornerstone intermediate in modern medicinal chemistry. Its straightforward synthesis and exceptional reactivity in palladium-catalyzed cross-coupling reactions provide a robust platform for the generation of diverse molecular architectures. The demonstrated potent biological activities of its derivatives, particularly in the realm of anticancer research, underscore the immense potential of this scaffold. Future research will undoubtedly continue to expand the synthetic toolbox for functionalizing the 4-position, leading to the discovery of novel compounds with enhanced therapeutic profiles. The exploration of new catalytic systems and the application of this versatile building block in the synthesis of complex natural products and other biologically active molecules will continue to be a fruitful area of investigation for the drug development community.

References

- 1. biosynth.com [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C9H5BrO2 | CID 2172636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pure.hud.ac.uk [pure.hud.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of 4-aryl-2-oxo-2H-chromenes as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis of Chromen-4-One-Oxadiazole Substituted Analogs as Potent β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 4-Bromo-2H-chromen-2-one

Introduction

4-Bromo-2H-chromen-2-one (also known as 4-Bromocoumarin) is a halogenated derivative of coumarin, a core heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] As a synthetic intermediate, its utility lies in the reactivity of the bromo-substituent, which allows for further molecular elaboration through reactions like palladium-catalyzed cross-couplings.[3] While its structure is foundational for developing novel compounds, its handling demands a rigorous and informed approach to safety.

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It moves beyond generic safety advice to provide a framework for risk assessment and the implementation of robust safety protocols. A core principle of this document is the acknowledgment that, like many specialized reagents, the toxicological profile of this compound has not been exhaustively characterized.[4] Therefore, our safety paradigm is built upon a conservative assessment of potential hazards, drawing from data on the parent coumarin structure and analogous brominated aromatic compounds.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of a chemical's identity and potential hazards is the cornerstone of a safe laboratory practice. The primary risk associated with this compound stems from its potential to act as an irritant and the unknown long-term toxicological effects inherent to many research chemicals.

1.1 Chemical Identifiers

| Identifier | Value | Source |

| Chemical Name | This compound | [5] |

| Synonyms | 4-Bromocoumarin | [5] |

| CAS Number | 938-40-9 | [5] |

| Molecular Formula | C₉H₅BrO₂ | [1][5] |

| Molecular Weight | 225.04 g/mol | [1][5] |

1.2 GHS Classification (Projected)

Due to a lack of specific toxicological studies for this compound, the following GHS classification is projected based on the known hazards of the parent coumarin molecule (a known skin sensitizer and toxicant) and related brominated heterocyclic compounds which are known irritants.[6][7] This represents a cautious, protective stance appropriate for a research setting.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage / Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

Expert Rationale: The projection of skin, eye, and respiratory irritation is based on data from similar functionalized coumarins, where activated halogen substituents can contribute to irritant properties.[7][8] The "Harmful if swallowed" classification is extrapolated from the parent coumarin structure, which exhibits higher acute oral toxicity (Category 3).[6] A conservative downgrade to Category 4 is assumed here in the absence of specific data.

Section 2: Hierarchy of Controls

Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective measures to mitigate risk.

-

Elimination/Substitution: In a research context, substituting a hazardous chemical is not always feasible. However, if a less hazardous derivative can achieve the same synthetic outcome, it should be considered.

-

Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, these are non-negotiable .

-

Administrative Controls: These are work policies and procedures designed to reduce exposure.

-

Standard Operating Procedures (SOPs): A detailed, written SOP for the handling and use of this compound must be available to all users.

-

Designated Area: All work with this compound should be restricted to a designated, clearly marked area within the laboratory.

-

Training: All personnel must be trained on the specific hazards and handling procedures outlined in the SOP and this guide before beginning work.[11]

-

-

Personal Protective Equipment (PPE): PPE is the final barrier of protection and must be used in conjunction with the controls above.

Section 3: Personal Protective Equipment (PPE)

The appropriate selection and consistent use of PPE are critical to prevent direct contact.[12]

| Protection Type | Specification | Rationale |

| Eye & Face | ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles when handling larger quantities (>5g) or during procedures with a high splash potential. | Protects against dust, splashes, and unforeseen reactions. |

| Hand | Chemical-resistant nitrile or neoprene gloves. | Provides a barrier against skin contact. Users should check manufacturer data for breakthrough times and replace gloves immediately if contamination is suspected. |

| Body | Fully-buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |

| Respiratory | Not required when all handling is performed within a certified chemical fume hood. | If weighing must be done outside a hood, a NIOSH-approved respirator with P100 (particulate) filters may be required. |

Section 4: Protocol for Safe Handling, Storage, and Disposal

A systematic approach ensures that safety is integrated into every step of the workflow.

4.1 Step-by-Step Handling Protocol

-

Pre-Handling Checklist:

-

Verify the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

-

Ensure the work area is clean and uncluttered.

-

Confirm the location of the nearest eyewash, safety shower, and spill kit.

-

Don all required PPE as specified in Section 3.

-

-

Aliquotting and Weighing:

-

Perform all weighing of the solid compound within the fume hood or in a ventilated balance enclosure to prevent inhalation of fine particulates.

-

Use a spatula for transfers. Avoid creating dust clouds.

-

-

Solution Preparation and Reactions:

-

Conduct all subsequent steps (dissolving, transfers, reactions) within the fume hood.

-

Keep containers closed when not in use.

-

-

Post-Handling:

-

Decontaminate the work surface with an appropriate solvent and/or soap and water.

-

Carefully remove gloves and wash hands thoroughly with soap and water.[6]

-

4.2 Storage Requirements

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area designated for chemical storage.

-

Segregate from incompatible materials, particularly strong oxidizing agents.[9][11]

4.3 Waste Disposal

-

All solid this compound, contaminated materials (e.g., gloves, weigh paper, silica gel), and solutions must be disposed of as hazardous chemical waste.

-

Collect waste in a dedicated, sealed, and properly labeled container. Do not pour down the drain.[4]

-

Follow all institutional and local regulations for hazardous waste disposal.

Section 5: Emergency Procedures

Preparedness is essential for mitigating the consequences of an accidental exposure or spill.

5.1 Response to Personnel Exposure

The following diagram outlines the immediate actions required in the event of personnel exposure.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. angenechemical.com [angenechemical.com]

- 5. This compound | C9H5BrO2 | CID 2172636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. sds.metasci.ca [sds.metasci.ca]

- 9. fishersci.com [fishersci.com]

- 10. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]

- 11. nbinno.com [nbinno.com]

- 12. compositesone.com [compositesone.com]

Discovery and history of 4-Bromo-2H-chromen-2-one

An In-Depth Technical Guide to 4-Bromo-2H-chromen-2-one: From Discovery to Modern Synthetic Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this compound, a pivotal intermediate in medicinal chemistry and materials science. Tailored for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offering field-proven insights into the synthesis and application of this versatile coumarin derivative.

Introduction: The Significance of the Coumarin Scaffold and its Brominated Analogue

Coumarins, a class of benzopyrone compounds, are ubiquitous in nature and form the structural core of numerous biologically active molecules. Their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities, have established them as privileged scaffolds in drug discovery. Among the vast family of coumarin derivatives, this compound stands out as a particularly valuable and versatile synthetic intermediate. The introduction of a bromine atom at the C4 position provides a reactive handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of 4-substituted coumarins with tailored biological and photophysical properties.[1][2] This guide will illuminate the historical context of its discovery, detail its key synthetic routes with actionable protocols, and explore its applications in modern organic synthesis.

A Historical Perspective on Coumarin Chemistry

The journey of coumarins began in 1820 when A. Vogel first isolated the parent compound, coumarin, from tonka beans.[3] However, it was the pioneering work of English chemist Sir William Henry Perkin in 1868 that marked a new era in coumarin chemistry with the first successful chemical synthesis of this natural product.[4] This achievement not only laid the foundation for the synthesis of a plethora of coumarin derivatives but also spurred the development of several named reactions that remain cornerstones of modern organic synthesis.

The latter half of the 19th and the early 20th centuries witnessed the emergence of powerful synthetic methods for constructing the coumarin nucleus. The Pechmann condensation , discovered by Hans von Pechmann, provided a versatile route to coumarins from phenols and β-ketoesters under acidic conditions.[5] This was followed by other significant contributions, including the Perkin reaction, Knoevenagel condensation, and the von Pechmann synthesis, each offering unique advantages in accessing diverse coumarin structures.

While the precise first synthesis of this compound is not definitively documented in a single seminal publication, its discovery can be understood as a logical progression from the established chemistry of coumarins, particularly the exploration of halogenation reactions to create versatile synthetic intermediates. The development of methods for the synthesis of 4-hydroxycoumarin provided a readily accessible precursor for the introduction of a bromine atom at the 4-position.

Synthetic Methodologies for this compound

The synthesis of this compound is most commonly achieved through the bromination of 4-hydroxycoumarin, a readily available starting material. Other methods, such as those starting from chroman-4-ones, have also been developed.

Method 1: Bromination of 4-Hydroxycoumarin

The conversion of the hydroxyl group at the C4 position of 4-hydroxycoumarin to a bromine atom is a facile and efficient transformation. This is typically achieved using phosphorus-based brominating agents such as phosphorus tribromide (PBr₃). The reaction proceeds via an initial phosphorylation of the hydroxyl group to form a good leaving group, which is then displaced by a bromide ion in an SN2-type reaction.[6]

Experimental Protocol: Synthesis of this compound from 4-Hydroxycoumarin

This protocol is based on established procedures for the conversion of hydroxyl groups to bromides using phosphorus tribromide.[6][7]

Materials:

-

4-Hydroxycoumarin

-

Phosphorus tribromide (PBr₃)

-

Anhydrous solvent (e.g., Dichloromethane or Chloroform)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxycoumarin (1 equivalent) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.5 equivalents) dropwise to the cooled solution via the dropping funnel. Caution: The reaction can be exothermic.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a cooled saturated sodium bicarbonate solution.

-

Extract the aqueous layer with the organic solvent used for the reaction (e.g., Dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford pure this compound.

Data Presentation: Reaction Conditions for Bromination of 4-Hydroxycoumarin Precursors

| Brominating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| PBr₃ | Dichloromethane | 0 °C to rt | 3-4 h | Good to High | [6][7] |

| NBS/PPh₃ | Dichloromethane | rt | 2-3 h | Good | [8] |

Note: Yields are dependent on the specific substrate and reaction scale.

Visualization: Experimental Workflow for Bromination of 4-Hydroxycoumarin

Method 2: Synthesis from Chroman-4-one

An alternative route to 4-bromo-2H-chromene derivatives involves the reaction of the corresponding chroman-4-one with phosphorus tribromide.[9] This method provides direct access to the 4-bromo-2H-chromene scaffold, which can then be oxidized to the desired 2-one if necessary.

Experimental Protocol: Synthesis of 4-Bromo-2H-chromenes from Chroman-4-ones

This protocol is based on the procedure described by Gabbutt et al.[9]

Materials:

-

Substituted Chroman-4-one

-

Phosphorus tribromide (PBr₃)

-

Anhydrous solvent (e.g., Toluene or Xylene)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve the chroman-4-one (1 equivalent) in an anhydrous solvent.

-

Add phosphorus tribromide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully pour it into a cooled saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield the 4-bromo-2H-chromene.

Visualization: Synthetic Route from Chroman-4-one

Characterization of this compound

The identity and purity of this compound are confirmed through a combination of spectroscopic techniques.

Physical and Spectroscopic Data:

| Property | Value |

| Molecular Formula | C₉H₅BrO₂ |

| Molecular Weight | 225.04 g/mol [10] |

| Appearance | White to off-white solid |

| Melting Point | 110-112 °C |

| ¹H NMR (CDCl₃, δ ppm) | 7.75 (dd, 1H), 7.55 (m, 1H), 7.35 (m, 2H), 6.55 (s, 1H) |

| ¹³C NMR (CDCl₃, δ ppm) | 159.5, 152.8, 143.5, 132.5, 128.0, 124.5, 117.8, 116.5, 110.0 |

| IR (KBr, cm⁻¹) | 1735 (C=O, lactone), 1605, 1560 (C=C, aromatic) |

| Mass Spectrum (m/z) | 224/226 (M⁺, Br isotope pattern) |

Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.[10][11][12]

Applications in Organic Synthesis